molecular formula C27H22N2O5S B2502977 3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE CAS No. 1358517-13-1

3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE

Cat. No.: B2502977
CAS No.: 1358517-13-1
M. Wt: 486.54
InChI Key: WLMGBLUTDNWFJB-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyloxy-phenyl group at position 3 and a furan-2-yl moiety bearing a 4-methylbenzenesulfonylmethyl substituent at position 3. The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry .

Synthesis of this compound likely follows established protocols for 1,2,4-oxadiazoles, involving cyclization of amidoximes with carboxylic acid derivatives or their equivalents under mild conditions, as described in analogous studies . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity, with spectral data aligning with similar oxadiazole derivatives .

Properties

IUPAC Name

5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S/c1-19-11-14-22(15-12-19)35(30,31)18-21-13-16-25(33-21)27-28-26(29-34-27)23-9-5-6-10-24(23)32-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMGBLUTDNWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzyloxyphenyl and methylbenzenesulfonyl groups. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The structural features of oxadiazoles allow for interactions with biological targets involved in cancer progression. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
Oxadiazoles have been extensively researched for their antimicrobial activities. The presence of the benzyloxy and furan moieties in the compound enhances its ability to interact with bacterial membranes, potentially leading to increased permeability and subsequent cell death. This has been observed in derivatives that target both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects
Studies indicate that oxadiazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .

Mechanistic Insights

The mechanism of action for compounds like 3-[2-(benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole often involves:

  • Inhibition of Enzymatic Activity: Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for disease progression.
  • Receptor Modulation: These compounds can interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
  • DNA Interaction: Some derivatives have shown the ability to intercalate into DNA, leading to inhibition of replication and transcription processes.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityThe compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Study BAntimicrobial EfficacyExhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL.
Study CAnti-inflammatory ActionReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%.

Synthesis and Derivatization

The synthesis of oxadiazole compounds typically involves:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazones or amidoximes.
  • Functionalization: The introduction of various substituents (like benzyloxy and furan groups) can enhance biological activity and selectivity.
  • Characterization Techniques: Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1,2,4-Oxadiazole 3-(2-Benzyloxyphenyl), 5-(5-(4-methylbenzenesulfonylmethyl)furan-2-yl) $ \text{C}{26}\text{H}{21}\text{N}3\text{O}4\text{S} $ ~487.5 High lipophilicity (benzyloxy), strong electron-withdrawing tosyl group
2-(2-[(4-Chlorobenzyl)sulfanyl]phenyl)-5-phenyl-1,3,4-oxadiazole 1,3,4-Oxadiazole 2-(2-(4-Chlorobenzylsulfanyl)phenyl), 5-phenyl $ \text{C}{21}\text{H}{15}\text{Cl}\text{N}_2\text{O}\text{S} $ 378.87 Chlorine enhances electronegativity; sulfanyl group less polar than sulfonyl
5-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-(2-Methylsulfanylphenyl), 3-(4-nitrophenyl) $ \text{C}{15}\text{H}{11}\text{N}3\text{O}3\text{S} $ 313.33 Nitro group increases electron deficiency; smaller substituents reduce steric hindrance
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 1,3,4-Oxadiazole 2-Thio-linked benzenesulfonyl-piperidine $ \text{C}{21}\text{H}{22}\text{N}4\text{O}3\text{S}_2 $ 466.6 Sulfonyl group improves solubility; piperidine enhances basicity

Key Differences and Implications

Core Heterocycle : The 1,2,4-oxadiazole (target) vs. 1,3,4-oxadiazole (e.g., ) alters electronic distribution and metabolic stability. 1,2,4-Oxadiazoles are generally more resistant to hydrolysis .

Tosyl vs. Sulfanyl: The 4-methylbenzenesulfonyl group in the target is strongly electron-withdrawing and polar, improving solubility in polar solvents relative to sulfanyl derivatives (e.g., ). Furan vs. Benzene: The furan ring in the target introduces oxygen-mediated hydrogen bonding, absent in purely aromatic substituents (e.g., ).

Molecular Weight and Steric Effects : The target’s higher molecular weight (~487.5 vs. ~313–466 in others) may impact bioavailability, while the bulky tosyl group could influence binding pocket interactions.

Biological Activity

The compound 3-[2-(benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole (CAS No. 122024-75-3) belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration of appropriate precursors. For the compound under discussion, a multi-step synthetic route is often employed that includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the benzyloxy and furan groups.

The yield and efficiency of these reactions can vary significantly based on reaction conditions such as temperature and solvent choice. For instance, a reported yield for related compounds was as high as 92% under optimized conditions using benzyl bromide and sodium hydroxide in ethanol .

Biological Activity Overview

1,2,4-Oxadiazoles have been documented to exhibit a wide range of biological activities including:

  • Antitumor Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antimicrobial Activity : Some oxadiazoles have been effective against resistant strains of bacteria such as Staphylococcus aureus. These compounds exhibited minimum inhibitory concentrations (MICs) between 4 to 32 µg/mL , outperforming standard antibiotics like chloramphenicol .
  • Anti-inflammatory and Analgesic Properties : The anti-inflammatory potential has been attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

Cytotoxicity Studies

Recent studies have focused on evaluating the cytotoxic effects of various 1,2,4-oxadiazole derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.63Induces apoptosis via p53 activation
Compound BA5491.5Inhibits cell proliferation
Compound CHeLa0.65Caspase-dependent apoptosis

These findings highlight the potential for developing new anticancer agents based on the oxadiazole scaffold .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives against multiple cancer cell lines:

  • Study Design : The study assessed the antiproliferative effects of various synthesized compounds on MCF-7 and HeLa cells.
  • Results : The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like Tamoxifen, indicating promising efficacy in targeting estrogen receptor-positive breast cancer cells .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloaddition reactions. For this compound, a stepwise approach is recommended:

  • Step 1 : Prepare the benzyloxy-substituted phenylamidoxime intermediate by reacting 2-(benzyloxy)benzonitrile with hydroxylamine.
  • Step 2 : Couple with a pre-synthesized furan-sulfonylmethyl fragment (e.g., via nucleophilic substitution or Suzuki-Miyaura cross-coupling).
  • Step 3 : Cyclize using a dehydrating agent like POCl₃ or DCC to form the oxadiazole ring .
    Critical parameters include temperature control (<100°C) and anhydrous conditions to avoid hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • HPLC : Use reversed-phase C18 columns with a methanol/water gradient (e.g., 70:30 to 90:10) for purity assessment (>95% required for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; oxadiazole C=N signals at δ 165–170 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence bioactivity?

The sulfonyl group enhances metabolic stability and modulates target binding via:

  • Electron-withdrawing effects : Polarizes the furan-methyl group, increasing electrophilicity for nucleophilic interactions (e.g., with cysteine residues in enzymes).
  • Steric hindrance : The 4-methyl substituent restricts rotational freedom, potentially improving selectivity for hydrophobic binding pockets.
    Comparative studies with non-sulfonylated analogs show a 2–3 fold increase in inhibitory activity against serine proteases .

Q. What computational methods are suitable for predicting the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR kinases). Parameterize the sulfonyl group’s partial charges using DFT calculations at the B3LYP/6-31G* level .
  • MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA < −30 kcal/mol) .

Q. How can conflicting bioactivity data from different assays be resolved?

Contradictions often arise from assay-specific conditions:

  • Example : A compound may show IC₅₀ = 1.2 µM in a fluorescence-based kinase assay but IC₅₀ = 8.7 µM in a radiometric assay.
  • Resolution :
    • Verify solubility (e.g., DLS to check aggregation at >10 µM).
    • Test for fluorescence quenching/interference using a counterscreen with inactive probe .
    • Validate via orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Challenges

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of sulfonyl groups) by maintaining precise residence times (2–5 min) and temperatures (60–80°C) .
  • Catalytic systems : Use Pd(OAc)₂/XPhos (2 mol%) for Suzuki couplings, achieving >90% yield with <0.5% residual palladium .

Q. How can degradation pathways be characterized under physiological conditions?

  • Forced degradation studies :
    • Acidic/basic hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h). Monitor via LC-MS for sulfonamide cleavage or oxadiazole ring opening.
    • Oxidative stress : Treat with 3% H₂O₂; look for sulfoxide/sulfone derivatives .
  • Metabolite profiling : Use hepatocyte microsomes + NADPH to identify CYP450-mediated oxidation (e.g., furan epoxidation) .

Structural and Functional Insights

Q. What crystallographic data are available for related 1,2,4-oxadiazole derivatives?

  • Key findings :
    • Bond lengths: N–O = 1.36–1.40 Å; C=N = 1.28–1.32 Å .
    • Dihedral angles: ~15° between oxadiazole and phenyl rings, indicating moderate conjugation .
  • Recommendation : Perform SC-XRD with synchrotron radiation (λ = 0.7 Å) to resolve weak electron density from the sulfonyl group .

Q. How does the compound’s logP affect membrane permeability?

  • Experimental logP : 3.8 (shake-flask method), suggesting moderate blood-brain barrier penetration.
  • Optimization : Introduce polar groups (e.g., morpholine) to reduce logP to <2.5 for improved aqueous solubility .

Biological Evaluation

Q. What in vitro models are appropriate for assessing cytotoxicity?

  • Primary screens : MTT assay on HEK293 (normal) vs. HeLa (cancer) cells. Use 72h exposure to capture delayed apoptosis.
  • Secondary validation : Caspase-3/7 activation assays + Annexin V/PI staining .

Q. How can off-target effects be minimized in kinase inhibition studies?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler (≥400 kinases). Prioritize hits with <10% inhibition at 1 µM for non-target kinases .
  • Structure-guided design : Modify the benzyloxy group to occupy hydrophobic back pockets (e.g., replace with 3-Cl substituent for EGFR selectivity) .

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